molecular formula C7H6BrIO B1280884 2-Bromo-5-iodoanisole CAS No. 755027-18-0

2-Bromo-5-iodoanisole

Cat. No.: B1280884
CAS No.: 755027-18-0
M. Wt: 312.93 g/mol
InChI Key: PIPWNWZBTWYPJB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

2-Bromo-5-iodoanisole can be synthesized through various methods. One common synthetic route involves the bromination and iodination of anisole derivatives. For instance, starting from 4-Bromo-3-methoxyaniline , the compound can be synthesized by first converting it to 4-Bromo-3-methoxyphenylamine and then iodinating it to obtain this compound .

Industrial Production Methods:

In industrial settings, the production of this compound typically involves the use of dimethyl sulfate and allyltrimethylsilane as reagents . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

2-Bromo-5-iodoanisole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized anisole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodoanisole involves its ability to undergo various chemical reactions due to the presence of bromine and iodine atoms. These atoms can participate in substitution, oxidation, and reduction reactions, allowing the compound to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the nature of the reactions and the functional groups introduced during these reactions .

Comparison with Similar Compounds

  • 2-Bromo-3-iodoanisole
  • 4-Bromo-2-iodoanisole
  • 4-Bromo-3-iodoanisole
  • 3-Bromo-2-iodoanisole
  • 2-Bromo-4-iodoanisole

Uniqueness:

2-Bromo-5-iodoanisole is unique due to the specific positions of the bromine and iodine atoms on the anisole ring. This unique arrangement allows it to undergo specific chemical reactions that may not be possible with other similar compounds .

Properties

IUPAC Name

1-bromo-4-iodo-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPWNWZBTWYPJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479672
Record name 2-Bromo-5-iodoanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

755027-18-0
Record name 1-Bromo-4-iodo-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=755027-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-iodoanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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